Mestanolone-d5
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Overview
Description
Mestanolone-d5 is a synthetic anabolic-androgenic steroid (AAS) and a deuterated form of mestanoloneThis compound is primarily used as a reference standard in pharmaceutical research and toxicology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mestanolone-d5 involves the deuteration of mestanolone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates, deuteration, and purification. The final product is obtained in a highly pure form, suitable for use as a reference standard in various research applications .
Chemical Reactions Analysis
Types of Reactions: Mestanolone-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Mestanolone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of steroids.
Biology: Employed in studies investigating the metabolic pathways and biological effects of anabolic steroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of anabolic steroids in the human body.
Mechanism of Action
Mestanolone-d5 exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism. These effects are achieved through the activation of specific molecular pathways, including the androgen receptor signaling pathway .
Comparison with Similar Compounds
Mestanolone-d5 is similar to other anabolic-androgenic steroids, such as:
Dihydrotestosterone (DHT): this compound is an orally active version of DHT, with similar androgenic and anabolic effects.
Methyl-DHT: Another synthetic derivative of DHT, known for its strong androgenic effects and moderate anabolic effects.
Uniqueness: this compound is unique due to its deuterated nature, which makes it a valuable reference standard in research. The incorporation of deuterium atoms enhances the stability and allows for precise analytical measurements .
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
InChI Key |
WYZDXEKUWRCKOB-OOFBDQBOSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
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